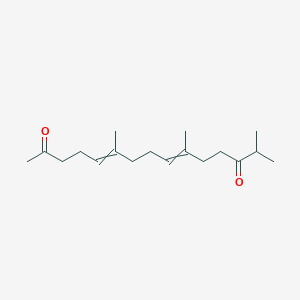![molecular formula C12H18S2 B14467081 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene CAS No. 67690-80-6](/img/structure/B14467081.png)
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene is a chemical compound with a unique spiro structure, characterized by the presence of sulfur atoms within its ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of sulfur-containing reagents to introduce the dithia ring system. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the dithia ring system into simpler sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring system are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s sulfur-containing ring system can interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur atoms in the ring system can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene: Similar structure but lacks the methylidene group.
1,4-Dithiaspiro[4.5]dec-6-ene-8-methanol: Contains a hydroxyl group instead of the methylidene group.
Uniqueness
7,9,9-Trimethyl-8-methylidene-1,4-dithiaspiro[4This structural difference can influence its interaction with biological molecules and its behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
67690-80-6 |
|---|---|
Molekularformel |
C12H18S2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
7,9,9-trimethyl-8-methylidene-1,4-dithiaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C12H18S2/c1-9-7-12(13-5-6-14-12)8-11(3,4)10(9)2/h7H,2,5-6,8H2,1,3-4H3 |
InChI-Schlüssel |
MRFQXBWJLYNZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2(CC(C1=C)(C)C)SCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
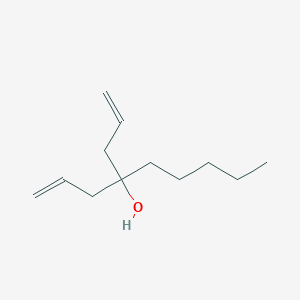
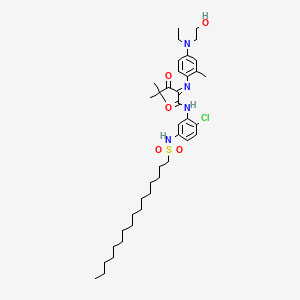
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
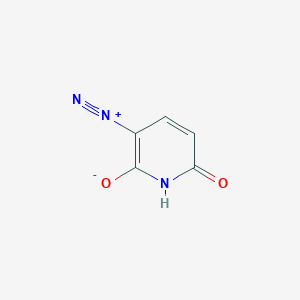
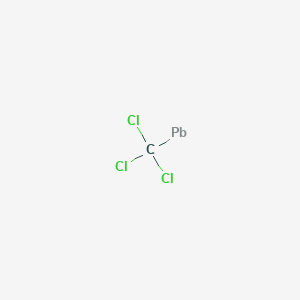
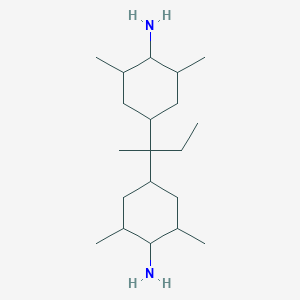
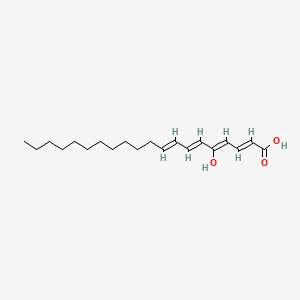
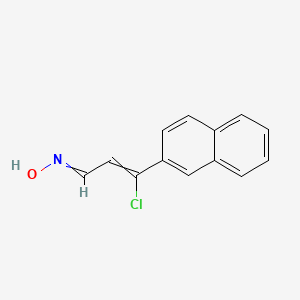
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)

